beta-CYCLODEXTRIN

Catalog No.
S521024
CAS No.
7585-39-9
M.F
C42H70O35
(C6H10O5)7
M. Wt
1135.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-CYCLODEXTRIN

CAS Number

7585-39-9

Product Name

beta-CYCLODEXTRIN

IUPAC Name

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Molecular Formula

C42H70O35
(C6H10O5)7

Molecular Weight

1135.0 g/mol

InChI

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2

InChI Key

WHGYBXFWUBPSRW-UHFFFAOYSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Solubility

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol

Synonyms

beta-cyclodextrin, betadex, cyclo-epta-amylose, Cycloheptaamylose, cyclomaltoheptaose

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Description

The exact mass of the compound beta-CYCLODEXTRIN is 1134.3698 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269471. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Starch - Dextrins - Cyclodextrins - beta-Cyclodextrins - Supplementary Records. It belongs to the ontological category of cyclodextrin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Inclusion Complexation

Beta-cyclodextrin has a donut-shaped structure with a hydrophobic (water-fearing) interior and a hydrophilic (water-loving) exterior. This allows it to form inclusion complexes with hydrophobic molecules. The molecule gets trapped inside the cavity of the β-cyclodextrin, increasing its water solubility and stability . This property is particularly useful for studying poorly soluble drugs and improving their bioavailability .

Enzyme Mimicry

Beta-cyclodextrin can mimic the behavior of some enzymes. Its cavity can act as a binding site for specific substrates, similar to how an enzyme binds to a reactant molecule. This allows researchers to study enzymatic reactions and develop new catalysts .

Drug Delivery

Due to its ability to form inclusion complexes and enhance solubility, β-cyclodextrin is being explored as a drug delivery system. By encapsulating a drug molecule within its cavity, β-cyclodextrin can improve the drug's stability, targeting, and overall effectiveness .

Material Science

Beta-cyclodextrin's structure and properties make it a versatile building block for materials science applications. It can be used to create supramolecular assemblies, nanoparticles, and hydrogels with unique properties for drug delivery, sensors, and tissue engineering .

Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It has a unique toroidal structure with a hydrophilic exterior and a hydrophobic cavity, allowing it to form inclusion complexes with various hydrophobic molecules. This property makes beta-cyclodextrin particularly useful in pharmaceutical formulations, food technology, and environmental applications due to its ability to enhance the solubility and stability of poorly soluble compounds .

The primary mechanism of action of β-CD is through the formation of inclusion complexes. By encapsulating guest molecules, β-CD can alter their physicochemical properties, such as solubility, stability, and bioavailability. For example, β-CD can improve the solubility of poorly water-soluble drugs, making them more readily absorbed by the body []. Additionally, β-CD can protect guest molecules from degradation by enzymes or other environmental factors.

Beta-cyclodextrin acts as a supramolecular catalyst in various organic reactions, including oxidation, reduction, and carbon-carbon bond formations. The hydrophobic cavity can selectively bind substrates, facilitating reactions through non-covalent interactions. For instance, it has been shown to catalyze the oxidation of cinnamaldehyde to benzaldehyde with high yields . The mechanism typically involves the formation of host-guest complexes that stabilize transition states and enhance reaction rates .

Beta-cyclodextrin exhibits several biological activities, including enhancing drug solubility and bioavailability. It can improve mucosal penetration of drugs, making it valuable in pharmaceutical applications. Additionally, its ability to form complexes with cholesterol allows for its use in cholesterol-free products and in research aimed at disrupting lipid rafts in cell membranes . Studies also indicate potential antimicrobial properties, although further research is needed to fully understand its biological implications .

The synthesis of beta-cyclodextrin primarily involves the enzymatic conversion of starch using cyclodextrin glycosyltransferase. The process typically includes:

  • Liquefaction: Starch is liquefied using heat or α-amylase.
  • Enzymatic Conversion: Cyclodextrin glycosyltransferase is added to convert liquefied starch into a mixture of cyclodextrins.
  • Purification: The desired beta-cyclodextrin is isolated from the mixture through precipitation or chromatography methods .

Alternative methods include chemical modifications and the use of organic solvents during synthesis to enhance yield and purity.

Alpha-CyclodextrinCone-shaped6Less hydrophobicFood industry, pharmaceuticalsBeta-CyclodextrinToroidal7Moderately hydrophobicPharmaceuticals, environmental scienceGamma-CyclodextrinLarger toroidal8More hydrophobicDrug delivery, flavor encapsulation

Uniqueness of Beta-Cyclodextrin:

  • It has an optimal cavity size for complexing a wide range of molecules compared to its counterparts.
  • Its balance between hydrophilicity and hydrophobicity makes it versatile for various applications in both aqueous and organic media.

Numerous studies have investigated the interactions between beta-cyclodextrin and various compounds. These interactions are primarily characterized by the formation of inclusion complexes, which can significantly alter the physical and chemical properties of guest molecules. For example, beta-cyclodextrin has been shown to enhance the solubility of certain carotenoids and improve their light stability . Additionally, it interacts with drugs, enhancing their bioavailability through improved solubility .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Virtually odourless white or almost white crystalline solid
White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-15

Hydrogen Bond Acceptor Count

35

Hydrogen Bond Donor Count

21

Exact Mass

1134.3697639 g/mol

Monoisotopic Mass

1134.3697639 g/mol

Heavy Atom Count

77

Appearance

Solid powder

Melting Point

260 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JV039JZZ3A

Related CAS

79647-56-6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 174 of 175 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Sequestering Agents

Other CAS

7585-39-9

Wikipedia

Betadex

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> ADJUVANT; -> JECFA Functional Classes
Cosmetics -> Chelating; Absorbent

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
.beta.-Cyclodextrin: ACTIVE

Dates

Modify: 2023-08-15
1: Martín VI, Angulo M, López-Cornejo P, López-López M, Marchena MJ, Moyá ML. Stoppering/unstoppering of a rotaxane formed between an N-hetorycle ligand containing surfactant: β-cyclodextrin pseudorotaxane and pentacyanoferrate(II) ions. J Colloid Interface Sci. 2017 Mar 6;497:343-349. doi: 10.1016/j.jcis.2017.03.019. [Epub ahead of print] PubMed PMID: 28288380.
2: Kumar D, Krishnan Y, Paranjothy M, Pal S. Analysis of Molecular Interaction of Drugs Within β-Cyclodextrin Cavity by Solution State Nuclear Magnetic Resonance (NMR) Relaxation. J Phys Chem B. 2017 Mar 9. doi: 10.1021/acs.jpcb.6b11704. [Epub ahead of print] PubMed PMID: 28276696.
3: Liossi ΑS, Ntountaniotis D, Kellici TF, Chatziathanasiadou MV, Megariotis G, Mania M, Becker-Baldus J, Kriechbaum M, Krajnc A, Christodoulou E, Glaubitz C, Rappolt M, Amenitsch H, Mali G, Theodorou DN, Valsami G, Pitsikalis M, Iatrou H, Tzakos AG, Mavromoustakos T. Exploring the interactions of irbesartan and irbesartan-2-hydroxypropyl-β-cyclodextrin complex with model membranes. Biochim Biophys Acta. 2017 Mar 5. pii: S0005-2736(17)30077-9. doi: 10.1016/j.bbamem.2017.03.003. [Epub ahead of print] PubMed PMID: 28274845.
4: Choi JM, Park K, Lee B, Jeong D, Dindulkar SD, Choi Y, Cho E, Park S, Yu JH, Jung S. Solubility and bioavailability enhancement of ciprofloxacin by induced oval-shaped mono-6-deoxy-6-aminoethylamino-β-cyclodextrin. Carbohydr Polym. 2017 May 1;163:118-128. doi: 10.1016/j.carbpol.2017.01.073. PubMed PMID: 28267488.
5: Caracciolo F, Carretta P, Filibian M, Melone L. Dynamic Nuclear Polarization of β -Cyclodextrin Macromolecules. J Phys Chem B. 2017 Mar 6. doi: 10.1021/acs.jpcb.7b00836. [Epub ahead of print] PubMed PMID: 28260385.
6: Sherje AP, Kulkarni V, Murahari M, Nayak UY, Bhat P, Suvarna V, Dravyakar B. Inclusion Complexation of Etodolac with Hydroxypropyl-beta-cyclodextrin and Auxiliary Agents: Formulation Characterization and Molecular Modeling Studies. Mol Pharm. 2017 Mar 1. doi: 10.1021/acs.molpharmaceut.6b01115. [Epub ahead of print] PubMed PMID: 28248111.
7: Malik NS, Ahmad M, Minhas MU. Cross-linked β-cyclodextrin and carboxymethyl cellulose hydrogels for controlled drug delivery of acyclovir. PLoS One. 2017 Feb 28;12(2):e0172727. doi: 10.1371/journal.pone.0172727. PubMed PMID: 28245257; PubMed Central PMCID: PMC5330485.
8: Wang X, Lv L, Bu Z, Yan J, Tong S. Separation of epimeric aromatic acid (-)-menthol esters by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as an additive. J Sep Sci. 2017 Feb 28. doi: 10.1002/jssc.201700015. [Epub ahead of print] PubMed PMID: 28244265.
9: Wang J, Qiu F, Wu H, Li X, Zhang T, Niu X, Yang D, Pan J, Xu J. Fabrication of fluorescent carbon dots-linked isophorone diisocyanate and β-cyclodextrin for detection of chromium ions. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Feb 20;179:163-170. doi: 10.1016/j.saa.2017.02.031. [Epub ahead of print] PubMed PMID: 28242445.
10: Gautam S, Karmakar S, Batra R, Sharma P, Pradhan P, Singh J, Kundu B, Chowdhury PK. Polyphenols in combination with β-cyclodextrin can inhibit and disaggregate α-synuclein amyloids under cell mimicking conditions: A promising therapeutic alternative. Biochim Biophys Acta. 2017 Feb 23. pii: S1570-9639(17)30038-9. doi: 10.1016/j.bbapap.2017.02.014. [Epub ahead of print] PubMed PMID: 28238838.
11: Rodrigues LB, Martins AO, Ribeiro-Filho J, Cesário FR, E Castro FF, de Albuquerque TR, Fernandes MN, da Silva BA, Quintans Júnior LJ, Araújo AA, Menezes PD, Nunes PS, Matos IG, Coutinho HD, Goncalves Wanderley A, de Menezes IR. Anti-inflammatory activity of the essential oil obtained from Ocimum basilicum complexed with β-cyclodextrin (β-CD) in mice. Food Chem Toxicol. 2017 Feb 22. pii: S0278-6915(17)30073-X. doi: 10.1016/j.fct.2017.02.027. [Epub ahead of print] PubMed PMID: 28235614.
12: Pan H, Wang HB, Yu YB, Cheng BC, Wang XY, Li Y. Original research paper. A superior preparation method for daidzein-hydroxypropyl-β-cyclodextrin complexes with improved solubility and dissolution: Supercritical fluid process. Acta Pharm. 2017 Mar 1;67(1):85-97. doi: 10.1515/acph-2017-0005. PubMed PMID: 28231046.
13: Andrade TA, Freitas TS, Araújo FO, Menezes PP, Dória GA, Rabelo AS, Quintans-Júnior LJ, Santos MR, Bezerra DP, Serafini MR, Menezes IR, Nunes PS, Araújo AA, Costa MS, Campina FF, Santos AT, Silva AR, Coutinho HD. Physico-chemical characterization and antibacterial activity of inclusion complexes of Hyptis martiusii Benth essential oil in β-cyclodextrin. Biomed Pharmacother. 2017 Feb 19;89:201-207. doi: 10.1016/j.biopha.2017.01.158. [Epub ahead of print] PubMed PMID: 28226293.
14: Sandbaumhüter FA, Theurillat R, Thormann W. Separation of hydroxynorketamine stereoisomers using capillary electrophoresis with sulfated β-cyclodextrin and highly sulfated γ-cyclodextrin. Electrophoresis. 2017 Feb 18. doi: 10.1002/elps.201700016. [Epub ahead of print] PubMed PMID: 28213944.
15: Prado AR, Yokaichiya F, Franco MK, Silva CM, Oliveira-Nascimento L, Franz-Montan M, Volpato MC, Cabeça LF, de Paula E. Complexation of oxethazaine with 2-hydroxypropyl-β-cyclodextrin: increased drug solubility, decreased cytotoxicity and analgesia at inflamed tissues. J Pharm Pharmacol. 2017 Feb 17. doi: 10.1111/jphp.12703. [Epub ahead of print] PubMed PMID: 28211640.
16: Takada H, Yonekawa J, Matsumoto M, Furuya K, Sokabe M. Hyperforin/HP-β-Cyclodextrin Enhances Mechanosensitive Ca(2+) Signaling in HaCaT Keratinocytes and in Atopic Skin Ex Vivo Which Accelerates Wound Healing. Biomed Res Int. 2017;2017:8701801. doi: 10.1155/2017/8701801. PubMed PMID: 28210627; PubMed Central PMCID: PMC5292202.
17: Yu X, Ling X, Zou L, Chen Z. Novel polymeric monolith materials with a β-cyclodextrin -graphene composite for the highly selective extraction of methyl jasmonate. J Sep Sci. 2017 Feb 16. doi: 10.1002/jssc.201601391. [Epub ahead of print] PubMed PMID: 28205316.
18: Yoshimoto H, Takeo T, Irie T, Nakagata N. Fertility of cold-stored mouse sperm is recovered by promoting acrosome reaction and hyperactivation after cholesterol efflux by methyl-beta-cyclodextrin. Biol Reprod. 2017 Feb 1;96(2):446-455. doi: 10.1095/biolreprod.116.142901. PubMed PMID: 28203712.
19: Silva M, Pérez-Quintanilla D, Morante-Zarcero S, Sierra I, Marina ML, Aturki Z, Fanali S. Ordered mesoporous silica functionalized with β-cyclodextrin derivative for stereoisomer separation of flavanones and flavanone glycosides by nano-liquid chromatography and capillary electrochromatography. J Chromatogr A. 2017 Mar 24;1490:166-176. doi: 10.1016/j.chroma.2017.02.012. PubMed PMID: 28202192.
20: Motoyama K, Nishiyama R, Maeda Y, Higashi T, Ishitsuka Y, Kondo Y, Irie T, Era T, Arima H. Synthesis of multi-lactose-appended β-cyclodextrin and its cholesterol-lowering effects in Niemann-Pick type C disease-like HepG2 cells. Beilstein J Org Chem. 2017 Jan 3;13:10-18. doi: 10.3762/bjoc.13.2. PubMed PMID: 28179943; PubMed Central PMCID: PMC5238562.

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